1-(3-Iodobenzyl)-1H-1,2,4-triazole

Übersicht

Beschreibung

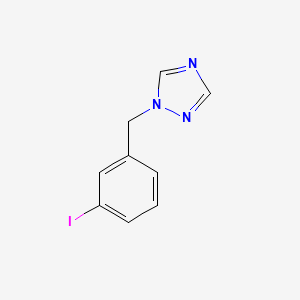

1-(3-Iodobenzyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms. This compound is characterized by the presence of an iodine atom attached to the benzyl group, which is further connected to the triazole ring. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Vorbereitungsmethoden

The synthesis of 1-(3-Iodobenzyl)-1H-1,2,4-triazole typically involves the reaction of 3-iodobenzyl bromide with 1H-1,2,4-triazole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction. The reaction is carried out in the presence of a base such as triethylamine and a solvent like polyethylene glycol (PEG 600) at elevated temperatures . This method is preferred due to its efficiency and eco-friendliness.

Analyse Chemischer Reaktionen

1-(3-Iodobenzyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the compound can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The triazole ring can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Coupling Reactions: The compound can undergo coupling reactions with various reagents to form more complex structures.

Common reagents used in these reactions include palladium catalysts, bases like triethylamine, and solvents such as PEG 600. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Triazole derivatives have been extensively investigated for their anticancer properties. Specifically, compounds containing the triazole moiety have shown promising results against various cancer cell lines. For instance, studies have indicated that 1-(3-Iodobenzyl)-1H-1,2,4-triazole exhibits cytotoxic effects on human breast cancer cells (MCF-7) with IC50 values in the low micromolar range . The mechanism of action is believed to involve the inhibition of key enzymes involved in cancer cell proliferation.

Antimicrobial Properties

Research has demonstrated that triazole compounds possess significant antimicrobial activity. This compound has been evaluated against a range of bacterial strains and fungi. For example, it has shown effectiveness against Candida albicans and Escherichia coli, indicating its potential as an antifungal and antibacterial agent . The structure of the compound allows for interaction with microbial enzymes, disrupting their function.

Agrochemistry

Triazoles are recognized for their role as fungicides in agriculture. This compound has been studied for its efficacy in controlling fungal pathogens affecting crops. Its application can enhance crop yield by protecting plants from diseases caused by fungi such as Fusarium species . The compound's ability to inhibit fungal growth is attributed to its interference with sterol biosynthesis in fungi.

Materials Science

Corrosion Inhibition

The compound has also been explored as a corrosion inhibitor for metals. Studies indicate that this compound can effectively prevent corrosion in steel by forming a protective layer on the metal surface . Its performance is enhanced when used in combination with other inhibitors, showcasing its versatility in materials protection.

Synthesis and Characterization

The synthesis of this compound is typically achieved through a one-pot reaction involving hydrazine derivatives and appropriate halogenated benzyl compounds. Characterization methods such as NMR and mass spectrometry confirm the structure and purity of the synthesized compound .

Case Studies

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer effects of various triazole derivatives including this compound against different cancer cell lines. The results showed that this compound had a significant inhibitory effect on cell proliferation compared to standard chemotherapeutic agents .

Case Study 2: Agricultural Application

In field trials, this compound was applied to crops affected by fungal infections. The results indicated a marked reduction in disease incidence and an increase in yield compared to untreated controls .

Wirkmechanismus

The mechanism of action of 1-(3-Iodobenzyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can interact with various enzymes and receptors, leading to the modulation of biological pathways. The iodine atom in the benzyl group can also play a role in enhancing the compound’s binding affinity to its targets .

Vergleich Mit ähnlichen Verbindungen

1-(3-Iodobenzyl)-1H-1,2,4-triazole can be compared with other similar compounds such as:

3-Iodobenzyl bromide: This compound is similar in structure but lacks the triazole ring, making it less versatile in certain applications.

4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine: This compound has a different core structure but shares the 3-iodobenzyl group, making it useful for similar types of reactions.

Biologische Aktivität

1-(3-Iodobenzyl)-1H-1,2,4-triazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Synthesis of this compound

The synthesis of this compound typically involves reactions that introduce the iodobenzyl moiety into the triazole framework. Various synthetic pathways have been reported, often utilizing click chemistry methods to achieve high yields and purity.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of 1,2,4-triazoles can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance, a study evaluated the antimicrobial efficacy of several triazole derivatives against various bacterial strains and found that certain modifications to the triazole ring enhanced their activity .

Table 1: Antimicrobial Activity of Triazole Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| This compound | Escherichia coli | 64 µg/mL |

| This compound | Pseudomonas aeruginosa | 128 µg/mL |

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies using peripheral blood mononuclear cells (PBMCs) revealed that derivatives of 1H-1,2,4-triazoles could significantly reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6. Specifically, compounds with specific substitutions on the triazole ring showed enhanced inhibitory effects on cytokine release compared to control treatments .

Table 2: Cytokine Inhibition by Triazole Derivatives

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) |

|---|---|---|

| This compound | 44% | 50% |

| Control (Ibuprofen) | 30% | 25% |

Study on Antiproliferative Activity

A recent study focused on the antiproliferative effects of various triazole derivatives on cancer cell lines. The results indicated that certain derivatives exhibited significant cytotoxicity against human cancer cells. The study highlighted that structural modifications could lead to enhanced biological activity .

Evaluation of Toxicity

In toxicity assessments conducted on PBMC cultures at concentrations up to 100 µg/mL, compounds including this compound demonstrated low toxicity levels with cell viability remaining above 94%, comparable to control groups treated with standard anti-inflammatory drugs .

Eigenschaften

IUPAC Name |

1-[(3-iodophenyl)methyl]-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8IN3/c10-9-3-1-2-8(4-9)5-13-7-11-6-12-13/h1-4,6-7H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFHFJBONYNRFAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)CN2C=NC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80594533 | |

| Record name | 1-[(3-Iodophenyl)methyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

615534-73-1 | |

| Record name | 1-[(3-Iodophenyl)methyl]-1H-1,2,4-triazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80594533 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.